5-Hydroxymethyl-N,N-dimethyltryptamine
Overview
Description
5-Hydroxymethyl-N,N-dimethyltryptamine is a chemical compound belonging to the tryptamine class. It is structurally similar to N,N-dimethyltryptamine, a well-known psychedelic compound. The molecular formula of this compound is C13H18N2O, and it has a molecular weight of 218.29 g/mol
Scientific Research Applications
5-Hydroxymethyl-N,N-dimethyltryptamine has several scientific research applications. In chemistry, it is used as a research tool to study the structure-activity relationships of tryptamine derivatives. In biology, it is investigated for its potential effects on the serotonin system, which is implicated in mood regulation and various neurological disorders. In medicine, this compound is being explored for its potential therapeutic effects, including its ability to modulate brain activity and its potential use in treating conditions like depression and anxiety. Additionally, it has applications in the study of neurogenesis and brain imaging studies.
Mechanism of Action
Target of Action
5-Hydroxymethyl-N,N-dimethyltryptamine (5-HO-DMT) primarily acts as an agonist at the 5-HT1A and 5-HT2A serotonin receptors . The 5-HT1A receptor is known to be an important target of 5-HO-DMT and related compounds .
Mode of Action
Studies have shown that lsd and 5-ho-dmt are equipotent at 5-ht1a and 5-ht2a receptors . Distinct drug-receptor interactions at the orthosteric binding pocket might account for differences in drug pharmacology compared with serotonin at this receptor .
Biochemical Pathways
Pharmacokinetics
For instance, intramuscular and intranasal administration of 5-HO-DMT produce a relatively gentle experience with a slow onset and longer duration, while smoked and vaporized administration provides fast onset of subjective experiences with high intensity and short duration .
Result of Action
Subjective effects following 5-HO-DMT administration include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . These effects are usually short-lasting, depending on the route of administration . Observational studies and surveys have suggested that single exposure to 5-HO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .
Action Environment
For instance, the presence of dust, gas, or vapors can affect the compound’s action
Safety and Hazards
Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . There were no serious adverse events, no observed effects on nasal mucosa, and no clinically relevant changes in vital signs, ECG, telemetry, or laboratory safety tests in a clinical trial .
Future Directions
Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . A range of biotech companies has shown an interest in the development of 5-MeO-DMT formulations for a range of medical indications, most notably depression . Fundamental research will be needed to increase understanding of the neurophysiological and neural mechanisms that contribute to the potential clinical effects of 5-MeO-DMT and its sustainability and dissemination over time .
Biochemical Analysis
Biochemical Properties
5-Hydroxymethyl-N,N-dimethyltryptamine primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . It has a higher affinity for the 5-HT1A subtype . The molecule is endogenous to the human brain and has profound psychological effects .
Cellular Effects
It is known that it can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .
Molecular Mechanism
This compound binds to and activates serotonin receptors in the brain, leading to altered perception and consciousness . It is also a Sig-1r agonist and has been proven to have potent protective effects against hypoxia and cerebral ischemia .
Temporal Effects in Laboratory Settings
The effects of this compound are usually short-lasting, depending on the route of administration . The experience can be very intense, often resulting in a complete loss of sense of self and reality .
Dosage Effects in Animal Models
It is known that individual dose escalation of this compound reliably induces a “peak” experience .
Metabolic Pathways
The metabolic pathways of this compound involve its conversion to N,N-dimethyltryptamine or analogs .
Transport and Distribution
It is known that it can cause significant changes in mental health outcomes .
Subcellular Localization
It is known that it can cause significant changes in mental health outcomes .
Preparation Methods
The synthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine involves several steps. One common synthetic route starts with the precursor 3-(2-dimethylaminoethyl)indole, which undergoes a series of reactions to introduce the hydroxymethyl group at the 5-position of the indole ring The reaction conditions typically involve the use of reagents such as formaldehyde and a reducing agent like sodium borohydride
Chemical Reactions Analysis
5-Hydroxymethyl-N,N-dimethyltryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Comparison with Similar Compounds
5-Hydroxymethyl-N,N-dimethyltryptamine is structurally similar to other tryptamine derivatives, such as N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine . These compounds share a common indole ring structure but differ in their functional groups, which can significantly affect their pharmacological properties. For example, 5-methoxy-N,N-dimethyltryptamine is known for its potent hallucinogenic effects and its therapeutic potential for anxiety and depression . The hydroxymethyl group in this compound may confer unique properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISRIZCNFDUGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437533 | |
Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334981-08-7 | |
Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYMETHYL-N,N-DIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZF5AV6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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